
A Head-to-Head Comparison of GSK8612 and
MRT67307 for TBK1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GSK8612

Cat. No.: B607868 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two

Key TBK1 Inhibitors

TANK-binding kinase 1 (TBK1) has emerged as a critical kinase in innate immunity, regulating

cellular responses to viral and bacterial infections. Its role in activating interferon regulatory

factor 3 (IRF3) and subsequent type I interferon production makes it a compelling target for

therapeutic intervention in various diseases, including autoimmune disorders and cancer. This

guide provides a detailed comparison of two widely used small molecule inhibitors of TBK1:

GSK8612 and MRT67307, presenting key experimental data, detailed protocols, and visual

representations of the underlying biological pathways and experimental workflows.

Executive Summary
GSK8612 stands out as a highly potent and selective inhibitor of TBK1, demonstrating minimal

off-target effects in broad kinase screening panels.[1][2] In contrast, while MRT67307 is also a

potent TBK1 inhibitor, it exhibits a broader kinase inhibition profile, notably targeting other

kinases such as IKKε, ULK1, and ULK2, which can influence autophagy and other cellular

processes.[3][4][5][6] The choice between these two inhibitors will largely depend on the

specific experimental context and the desired level of selectivity.

Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for GSK8612 and MRT67307,

providing a clear comparison of their potency and selectivity.
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Table 1: In Vitro Kinase Inhibition

Compound Target IC50 / pIC50 pKd
Assay
Conditions

GSK8612
Recombinant

TBK1

pIC50 = 6.8[1][7]

[8]
pKd = 8.0[1][2]

Biochemical

functional

assay[1]

MRT67307 TBK1 19 nM[3][4][5] 7.1

Assayed at 0.1

mM ATP in

vitro[3][4]

IKKε 160 nM[3][4][5] -

Assayed at 0.1

mM ATP in

vitro[3][4]

ULK1 45 nM[3][4] - Not specified

ULK2 38 nM[3][4] - Not specified

Table 2: Cellular Activity

Compound Cell Line Assay IC50 / pIC50

GSK8612 Ramos cells
TLR3-induced IRF3

phosphorylation
pIC50 = 6.0[1]

THP-1 cells
dsDNA-induced IFNβ

secretion
pIC50 = 5.9[1]

THP-1 cells
cGAMP-induced IFNβ

secretion
pIC50 = 6.3[1]

MRT67307

Bone-marrow-derived

macrophages

(BMDMs)

Prevention of IRF3

phosphorylation
Effective at 2 µM[3]

Macrophages
Prevention of IFNβ

production

Effective at 1 nM - 10

µM[3]
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Mechanism of Action
Both GSK8612 and MRT67307 are ATP-competitive inhibitors that target the kinase activity of

TBK1. By binding to the ATP-binding pocket of the enzyme, they prevent the phosphorylation of

its downstream substrates, most notably IRF3. The phosphorylation of IRF3 is a critical step in

its dimerization and translocation to the nucleus, where it induces the transcription of type I

interferons and other immune response genes.[9][10]

Selectivity Profile
A key differentiator between these two inhibitors is their selectivity. GSK8612 has been shown

to be highly selective for TBK1, with no significant off-target binding identified within a 10-fold

affinity window in a comprehensive kinobead-based chemoproteomics profiling.[1] Its affinity for

the closely related kinase IKKε is approximately 100-fold lower than for TBK1.[1]

In contrast, MRT67307 is a dual inhibitor of TBK1 and IKKε.[3][4][5] Furthermore, it potently

inhibits other kinases, including the autophagy-regulating kinases ULK1 and ULK2, as well as

MARK, NUAK, and SIK isoforms.[3][4][5][6] This broader activity profile of MRT67307 should

be taken into consideration when interpreting experimental results, as effects on autophagy or

other signaling pathways may be independent of TBK1 inhibition.

Signaling Pathway and Experimental Workflow
To visualize the context of TBK1 inhibition and the general workflow for assessing inhibitor

activity, the following diagrams are provided.
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Caption: TBK1 Signaling Pathway and Points of Inhibition.
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Caption: General Experimental Workflow for Assessing TBK1 Inhibitor Activity.

Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of GSK8612
and MRT67307.

In Vitro Kinase Assay
This protocol is a generalized procedure based on standard kinase assay methodologies.

Objective: To determine the in vitro inhibitory activity of compounds against recombinant TBK1.
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Materials:

Recombinant human TBK1 enzyme

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01%

Tween-20)

ATP solution

Substrate (e.g., a specific peptide substrate for TBK1 or a general substrate like Myelin Basic

Protein (MBP))

GSK8612 and MRT67307 (dissolved in DMSO)

[γ-³²P]ATP or ADP-Glo™ Kinase Assay (Promega)

96-well plates

Plate reader or scintillation counter

Procedure:

Prepare serial dilutions of GSK8612 and MRT67307 in DMSO.

In a 96-well plate, add the kinase buffer.

Add the test compounds to the wells. Include a DMSO-only control (vehicle) and a no-

enzyme control.

Add the recombinant TBK1 enzyme to all wells except the no-enzyme control.

Incubate for 10-15 minutes at room temperature to allow for compound binding.

Initiate the kinase reaction by adding a mixture of ATP and the substrate. For radiometric

assays, include [γ-³²P]ATP.

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
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Stop the reaction by adding a stop solution (e.g., EDTA for non-radiometric assays or

phosphoric acid for radiometric assays).

Detect the kinase activity. For radiometric assays, spot the reaction mixture onto

phosphocellulose paper, wash, and measure radioactivity using a scintillation counter. For

ADP-Glo™, follow the manufacturer's instructions to measure luminescence.

Calculate the percentage of inhibition for each compound concentration relative to the

DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay: Western Blot for IRF3 Phosphorylation
This protocol outlines the steps to measure the inhibition of TBK1-mediated IRF3

phosphorylation in a cellular context.

Objective: To assess the ability of GSK8612 and MRT67307 to inhibit the phosphorylation of

IRF3 in response to a TBK1-activating stimulus.

Materials:

Cells (e.g., Ramos, THP-1, or BMDMs)

Cell culture medium

GSK8612 and MRT67307

TBK1-activating stimulus (e.g., poly(I:C) for TLR3, cGAMP for STING)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (anti-phospho-IRF3 (Ser396), anti-IRF3, anti-β-actin)
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HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Seed cells in a multi-well plate and allow them to adhere or reach the desired confluency.

Pre-treat the cells with various concentrations of GSK8612 or MRT67307 (and a DMSO

vehicle control) for 1-2 hours.

Stimulate the cells with the chosen TBK1 activator for the appropriate time (e.g., 1-3 hours).

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Clarify the lysates by centrifugation and determine the protein concentration using a BCA

assay.

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding

Laemmli sample buffer and boiling.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against phospho-IRF3 overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash the membrane again and detect the signal using a chemiluminescent substrate and an

imaging system.

Strip the membrane and re-probe for total IRF3 and a loading control (e.g., β-actin) to ensure

equal protein loading.
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Quantify the band intensities and normalize the phospho-IRF3 signal to the total IRF3 and

loading control signals. Determine the IC50 values from the dose-response curves.

Conclusion
Both GSK8612 and MRT67307 are valuable tools for studying the role of TBK1 in various

biological processes. GSK8612 offers high selectivity, making it the preferred choice for

dissecting the specific functions of TBK1 with minimal confounding off-target effects.[1][2]

MRT67307, while a potent TBK1 inhibitor, has a broader kinase inhibition profile that may be

advantageous in certain contexts where the simultaneous inhibition of IKKε or ULK1/2 is

desired, but requires careful consideration in data interpretation.[3][4][5][6] The selection of the

appropriate inhibitor should be guided by the specific research question and the need for target

selectivity.
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To cite this document: BenchChem. [A Head-to-Head Comparison of GSK8612 and
MRT67307 for TBK1 Inhibition]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607868#comparing-gsk8612-and-mrt67307-for-tbk1-
inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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